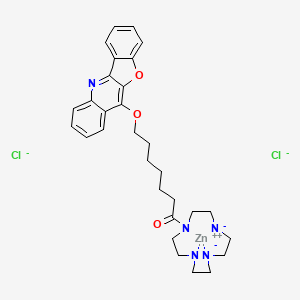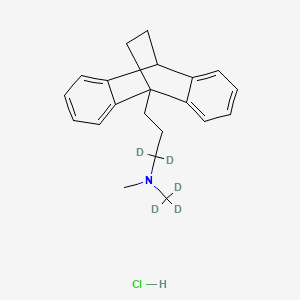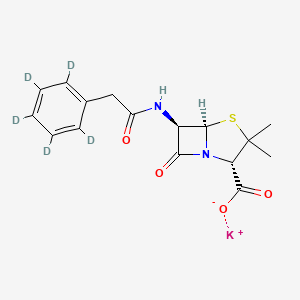
Penicillin G-d5 Potassium Salt (phenyl-d5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penicillin G-d5 (potassium) is a deuterated form of Penicillin G, a β-lactam antibiotic. This compound is primarily used as an internal standard for the quantification of Penicillin G in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium atoms in Penicillin G-d5 replace hydrogen atoms, making it useful in research and analytical applications due to its stability and distinguishable mass .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Penicillin G-d5 (potassium) involves the incorporation of deuterium atoms into the Penicillin G molecule. This can be achieved through the use of deuterated reagents in the synthesis process. The general synthetic route includes the following steps:
Formation of the β-lactam ring: The β-lactam ring is synthesized through the cyclization of appropriate precursors.
Introduction of the deuterated phenylacetamido group: The phenylacetamido group is introduced using deuterated benzyl chloride or a similar deuterated reagent.
Formation of the potassium salt: The final step involves the formation of the potassium salt by reacting the deuterated Penicillin G with potassium hydroxide.
Industrial Production Methods: Industrial production of Penicillin G-d5 (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The industrial process also includes purification steps such as crystallization and filtration to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Penicillin G-d5 (potassium) undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the formation of penicilloic acid.
Oxidation: Oxidative reactions can occur at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Substitution: The phenylacetamido group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Penicilloic acid: Formed from the hydrolysis of the β-lactam ring.
Sulfoxides and sulfones: Formed from the oxidation of the sulfur atom.
Substituted derivatives: Formed from substitution reactions at the phenylacetamido group.
Applications De Recherche Scientifique
Penicillin G-d5 (potassium) has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of Penicillin G.
Biological Research: Employed in studies involving the metabolism and pharmacokinetics of Penicillin G.
Medical Research: Used in the development and testing of new antibiotics and in the study of bacterial resistance mechanisms.
Industrial Applications: Utilized in the quality control and assurance processes in the pharmaceutical industry
Mécanisme D'action
Penicillin G-d5 (potassium) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. As a result, the bacterial cell wall is weakened, leading to cell lysis and death. The deuterated form, Penicillin G-d5, retains the same mechanism of action as Penicillin G but is primarily used for analytical purposes .
Comparaison Avec Des Composés Similaires
Penicillin G (Benzylpenicillin): The non-deuterated form of Penicillin G-d5, used as an antibiotic.
Penicillin V (Phenoxymethylpenicillin): A similar β-lactam antibiotic with a different side chain, providing better oral bioavailability.
Ampicillin: A β-lactam antibiotic with a broader spectrum of activity compared to Penicillin G.
Amoxicillin: A β-lactam antibiotic similar to Ampicillin but with improved absorption and bioavailability.
Uniqueness of Penicillin G-d5 (potassium): Penicillin G-d5 (potassium) is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical methods. This deuterated form allows for precise quantification and differentiation from the non-deuterated Penicillin G in various analytical techniques .
Propriétés
Formule moléculaire |
C16H17KN2O4S |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D; |
Clé InChI |
IYNDLOXRXUOGIU-XGACFNCLSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)
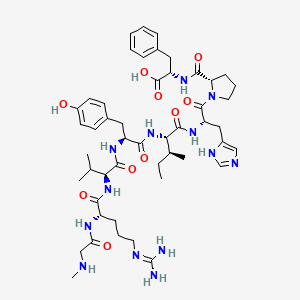






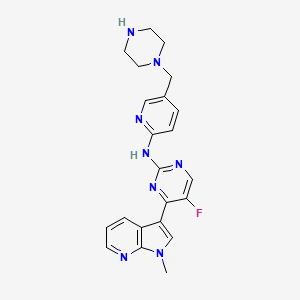
![hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B15142883.png)

